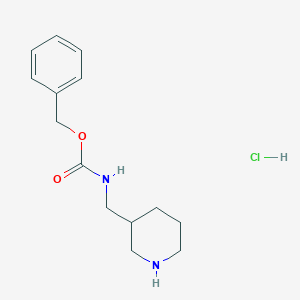

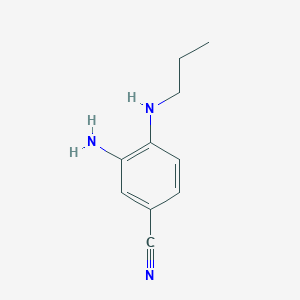

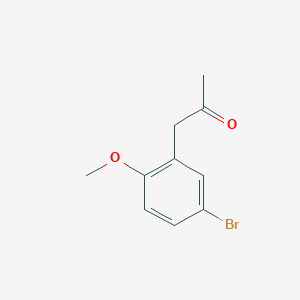

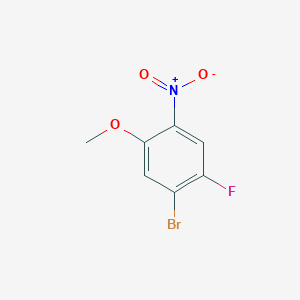

![molecular formula C15H22N2 B1292078 2-Benzyl-2,8-diazaspiro[4.5]decane CAS No. 867009-61-8](/img/structure/B1292078.png)

2-Benzyl-2,8-diazaspiro[4.5]decane

Vue d'ensemble

Description

The compound 2-Benzyl-2,8-diazaspiro[4.5]decane is a diazaspiro compound, which is a class of organic compounds characterized by having two nitrogen atoms incorporated within a spirocyclic framework. These compounds are of interest due to their potential pharmacological properties, including anticonvulsant activity. The structure-property relationship of similar compounds, such as 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, has been studied to understand their potential as anticonvulsant agents .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multiple steps, including the reaction of diketones with diols, followed by reduction and separation of epimers, and further chemical modifications such as oxidative cleavage, borohydride reduction, and silylation . These methods can be adapted to synthesize this compound by choosing appropriate starting materials and reaction conditions tailored to incorporate the benzyl group and the desired diazaspiro framework.

Molecular Structure Analysis

The molecular structure of diazaspiro compounds can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for the 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione . The crystal structure can reveal important conformational aspects, such as the envelope conformation of the cyclopentane ring and the three-dimensional packing governed by hydrogen bonds and other intermolecular interactions. These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including hydride reductions to form alcohols, oxidative cleavages, and silylations . The presence of the benzyl group in this compound may influence its reactivity, potentially leading to unique chemical transformations that can be exploited for further derivatization or for enhancing its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro compounds, such as their lipophilicity, can be estimated by calculating log P values . These properties are influenced by the nature of substituents on the spirocyclic framework. The experimental and theoretical studies, including density functional theory (DFT) calculations, can provide insights into the spectroscopic properties and the effects of substituents on the absorption spectra, which are relevant for the compound's behavior in different solvents and its potential biological activity .

Applications De Recherche Scientifique

Supramolecular Arrangements

2-Benzyl-2,8-diazaspiro[4.5]decane derivatives show significant implications in supramolecular chemistry. For example, cyclohexane-5-spirohydantoin derivatives, closely related to this compound, exhibit unique supramolecular arrangements. These structures do not contain solvent molecules and their crystallographic analysis highlights the role of substituents in forming different types of structures like dimers and ribbons, a key aspect in supramolecular chemistry (Graus et al., 2010).

Synthesis and Structural Analysis

The compound has been used in the synthesis of various molecular systems. One notable application is the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors (Martin‐Lopez & Bermejo, 1998). Additionally, crystal packing preferences and conformational studies of cyclohexane-5-spirohydantoin derivatives, which share structural similarities with this compound, have been conducted to understand their molecular configurations (Lazić et al., 2022).

Potential Therapeutic Applications

In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic applications. One study synthesized N-(4-aryl-1-piperazinylbutyl)-substituted 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, showing potential anxiolytic activity (Kossakowski et al., 1998).

Application in Soluble Epoxide Hydrolase Inhibition

A significant application of 2,8-diazaspiro[4.5]decane-based derivatives is in the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in various physiological processes. One study discovered that these derivatives act as potent sEH inhibitors and show efficacy in reducing blood pressure in hypertensive models (Kato et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-Benzyl-2,8-diazaspiro[4.5]decane is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of necroptosis, a form of programmed cell death .

Mode of Action

This compound interacts with RIPK1, inhibiting its kinase activity . This interaction blocks the activation of the necroptosis pathway, thereby preventing cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, which is involved in inflammatory diseases and cancer metastasis . By inhibiting RIPK1, this compound disrupts this pathway, potentially altering the progression of these conditions .

Result of Action

The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . This could potentially lead to therapeutic benefits in conditions driven by necroptosis, such as certain inflammatory diseases and cancers .

Analyse Biochimique

Biochemical Properties

2-Benzyl-2,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. Additionally, this compound can form complexes with proteins, influencing their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in downstream effects. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, influencing their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, this compound can activate certain enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels. For instance, this compound may inhibit or activate enzymes involved in key metabolic pathways, such as glycolysis or the citric acid cycle, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its efficacy and duration of action, as well as its potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

2-benzyl-2,8-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-4-14(5-3-1)12-17-11-8-15(13-17)6-9-16-10-7-15/h1-5,16H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNWFMYRGJBRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629281 | |

| Record name | 2-Benzyl-2,8-diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

867009-61-8 | |

| Record name | 2-Benzyl-2,8-diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

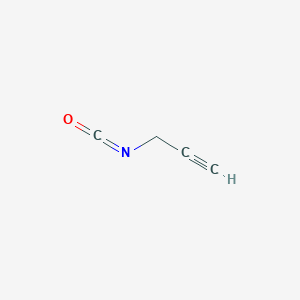

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)